Dimethyl-3-aminophthalat

Übersicht

Beschreibung

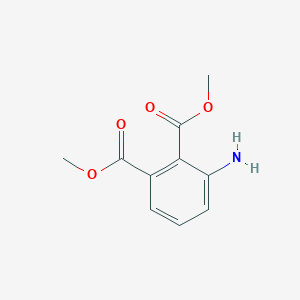

Dimethyl 3-aminophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with methanol, and an amino group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3-aminophthalate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

Target of Action

Dimethyl 3-aminophthalate is a derivative of phthalates, which are known to be endocrine-disrupting chemicals . Phthalates can induce neurological disorders and are associated with conditions such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They interact with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

It is known that phthalates, including dimethyl 3-aminophthalate, can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates, including Dimethyl 3-aminophthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation pathway for Dimethyl phthalate (DMP), a related compound, involves initial hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . Similar pathways may be involved in the degradation of Dimethyl 3-aminophthalate.

Pharmacokinetics

It is known that phthalates have high gastrointestinal absorption . The lipophilicity of Dimethyl 3-aminophthalate, as indicated by its Log Po/w value, is 1.77 , suggesting that it may have good bioavailability.

Result of Action

The result of Dimethyl 3-aminophthalate’s action is likely to be similar to that of other phthalates. They can disrupt the endocrine system, affecting reproductive health and physical development . In the nervous system, they can induce neurological disorders .

Action Environment

Phthalates, including Dimethyl 3-aminophthalate, are ubiquitous in the environment due to their widespread use in various industries . They can migrate from products to water, air, soil, and foodstuff . Therefore, environmental factors such as the presence of other contaminants, temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of Dimethyl 3-aminophthalate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 3-aminophthalate can be synthesized starting from 3-nitrophthalic acid. The general synthetic route involves the following steps:

Esterification: 3-nitrophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl 3-nitrophthalate.

Reduction: The nitro group in dimethyl 3-nitrophthalate is then reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods: In industrial settings, the production of dimethyl 3-aminophthalate follows similar steps but on a larger scale. The process involves:

- Large-scale esterification using continuous flow reactors to ensure efficient mixing and reaction.

- Reduction using catalytic hydrogenation, which is preferred for its efficiency and selectivity.

Analyse Chemischer Reaktionen

Dimethyl 3-aminophthalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Dimethyl 3-aminophthalate alcohols.

Substitution: Amides or sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 3-aminophthalate can be compared with other similar compounds such as:

Dimethyl phthalate: Lacks the amino group, making it less reactive in certain chemical reactions.

Dimethyl 4-aminophthalate: Has the amino group in a different position, leading to variations in reactivity and applications.

Dimethyl 3-nitrophthalate: Contains a nitro group instead of an amino group, making it more suitable for reduction reactions.

Uniqueness: Dimethyl 3-aminophthalate’s unique combination of ester and amino functional groups makes it a versatile compound in organic synthesis and various industrial applications.

Biologische Aktivität

Dimethyl 3-aminophthalate (DMAP) is a compound of significant interest in the field of medicinal chemistry and biological research. Its various derivatives have been studied for their potential therapeutic applications, particularly in cancer treatment and antibacterial activity. This article provides a comprehensive overview of the biological activity associated with DMAP, including synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

Dimethyl 3-aminophthalate is derived from phthalic acid and exhibits two methyl ester groups at the 1 and 2 positions, along with an amino group at the 3 position. The general structure can be represented as follows:

The synthesis of DMAP typically involves the esterification of phthalic acid followed by amination. Various methods have been employed to optimize yields and enhance biological activity, focusing on modifications at the amino group and ester functionalities.

Antitumor Activity

Recent studies have highlighted the potential of DMAP derivatives as anti-cancer agents. For instance, compounds that activate SHP1 (Src homology region 2 domain-containing phosphatase-1) have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain DMAP derivatives exhibited low micromolar activating effects on SHP1, leading to significant anti-tumor efficacy against leukemia and lung cancer cells, with IC50 values ranging from 1.65 to 5.51 μM .

Table 1: Antitumor Activity of DMAP Derivatives

| Compound | EC50 (μM) | Maximum Activation Fold |

|---|---|---|

| 5ay | 2.05 ± 0.14 | 5.54 ± 0.24 |

| 5az | 2.10 ± 0.00 | 8.79 ± 0.17 |

| 5ba | 1.54 ± 0.24 | 7.63 ± 0.20 |

The presence of a primary amine at the C-3 position has been shown to enhance activity significantly, suggesting that structural modifications can lead to improved therapeutic profiles .

Antibacterial Activity

In addition to its antitumor properties, DMAP has also been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicated that derivatives of DMAP displayed higher antibacterial activity compared to traditional antibiotics like ampicillin, particularly against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Efficacy of DMAP Derivatives

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| TH1 | Staphylococcus aureus | 15 |

| TH2 | Escherichia coli | 12 |

| TH3 | Staphylococcus aureus | 18 |

These findings suggest that modifications to the DMAP structure can yield compounds with enhanced antibacterial properties, making them potential candidates for further development in treating bacterial infections.

Case Study: SHP1 Activation in Cancer Treatment

A pivotal study focused on the activation of SHP1 by DMAP derivatives showed that these compounds could effectively inhibit STAT3 signaling pathways involved in tumor growth. The study provided evidence that SHP1 activation leads to decreased cancer cell proliferation and enhanced apoptosis in various cancer cell lines .

Case Study: Antimicrobial Efficacy

Another investigation compared the antimicrobial effects of DMAP derivatives with conventional antibiotics in clinical isolates of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .

Eigenschaften

IUPAC Name |

dimethyl 3-aminobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJKSNHPNFHCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539363 | |

| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34529-06-1 | |

| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.